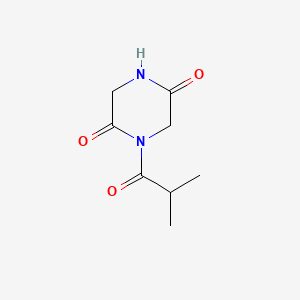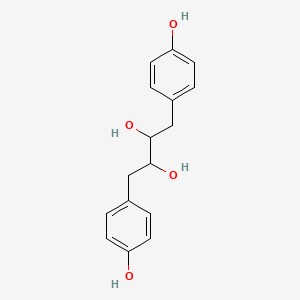
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 is a labeled compound used primarily in scientific research. It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom. The compound is labeled with carbon-13 isotopes at specific positions, which makes it useful for various analytical and research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 typically involves the incorporation of carbon-13 isotopes into the pyrrole ring. One common method is the reaction of ethylamine with a carbon-13 labeled aldehyde under acidic conditions to form the corresponding imine. This imine is then reduced to yield the labeled pyrrole compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The use of specialized equipment and techniques, such as isotope separation and purification, is essential to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce more saturated pyrrole derivatives.
Applications De Recherche Scientifique
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 involves its interaction with specific molecular targets and pathways. The carbon-13 labeling allows researchers to track the compound’s behavior in various systems using NMR spectroscopy. This helps in understanding how the compound interacts with enzymes, receptors, and other biomolecules, providing insights into its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-1-pyrroline-13C2
- 2-Ethyl-4,5-dihydro-3H-pyrrole-13C2
Uniqueness
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 is unique due to its specific carbon-13 labeling, which makes it particularly useful for NMR studies. This labeling provides a distinct advantage in tracing and analyzing the compound’s behavior in complex systems compared to its unlabeled counterparts .
Propriétés
IUPAC Name |
5-ethyl-(2,3-13C2)3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3/i3+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPINLVYDXPOSN-ZIEKVONGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=N[13CH2][13CH2]C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2alpha,4alpha)]- (9CI)](/img/new.no-structure.jpg)







![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)


